Cas no 622-26-4 (2-(piperidin-4-yl)ethan-1-ol)
2-(piperidin-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(Piperidin-4-yl)ethanol
- 4-Piperidineethanol
- 2-Piperidin-4-ylethanol
- 4-(2-Hydroxyethyl)Piperidine
- 4-Ethanolpiperidine
- 2-(piperidin-4-yl)ethan-1-ol
- 4-Piperidine ethanol
- piperidine-4-ethanol
- 2-(4-piperidyl)ethanol
- 4-hydroxyethyl-piperidine
- 4-piperdineethanol
- 4-piperadinethanol
- 4-Piperidinethanol
- NSC93818
- 4-piperidin ethanol
- 4-piperidin-ethanol
- 4-piperdine ethanol
- 4-piperidine-ethanol
- PubChem6947
- 4-hydroxyethylpiperidine
- 4-(2'-hydroxyethyl)piperidine
- 4-hydroxyethyl piperidine
- 4-(hydroxyethyl)piperidine
- Z336087886
- 2-(piperidin-4-yl)-ethanol
- DTXSID8060749
- 2-piperidin-4-yl-ethanol
- EN300-71267
- A833654
- 2-(4-piperidinyl)ethanol
- F0001-1659
- 4-(2-hydroxyethyl)piperdine
- LDSQQXKSEFZAPE-UHFFFAOYSA-N
- BP-12533
- MFCD00006008
- W-105030
- SY002532
- 2-(4-piperidinyl)ethan-1-ol
- SB42960
- NS00034967
- UNII-VRR3T9QR54
- CHEMBL1651433
- AKOS005265093
- 4-(2-hydroxy-ethyl)piperidine
- LF-0537
- 4-(2-hydroxyethyl)-piperidine
- FT-0616542
- 2-(piperidin-4-yl)-1-ethanol
- 4-(2-hydroxyethyl) piperidine
- VRR3T9QR54
- 622-26-4
- CS-W013445
- SCHEMBL28281
- NSC-93818
- NSC 93818
- BB 0220627
- 2-(4-piperidyl)-ethanol
- P0992
- EINECS 210-727-7
- F11198
- 4-Piperidineethanol, 97%
- DTXCID5043261
-
- MDL: MFCD00006008
- Inchi: 1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2
- InChI Key: LDSQQXKSEFZAPE-UHFFFAOYSA-N
- SMILES: OCCC1CCNCC1
Computed Properties
- Exact Mass: 129.11500
- Monoisotopic Mass: 129.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 69.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.2
- Topological Polar Surface Area: 32.299
Experimental Properties
- Color/Form: White solid
- Density: 1.0059
- Melting Point: 48.0 to 52.0 deg-C
- Boiling Point: 228°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.4902(lit.)
- PSA: 32.26000
- LogP: 0.69720
- Sensitiveness: Sensitive to humidity
- Solubility: Not determined.
2-(piperidin-4-yl)ethan-1-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Safety Term:S24/25
2-(piperidin-4-yl)ethan-1-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(piperidin-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816996-25g |
4-Piperidineethanol |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P46156-1G |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P46156-5G |
2-(piperidin-4-yl)ethan-1-ol |
622-26-4 | 97% | 5G |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02719-100g |
2-(Piperidin-4-yl)ethanol |
622-26-4 | 95% | 100g |
$450 | 2023-09-07 | |
| Chemenu | CM180421-25g |
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| TRC | P481960-2.5g |
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$ 161.00 | 2023-09-06 | ||
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4-Piperidineethanol |
622-26-4 | 25g |
$ 1277.00 | 2023-09-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006720-1g |
2-(piperidin-4-yl)ethan-1-ol |
622-26-4 | 97% | 1g |
¥54 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006720-25g |
2-(piperidin-4-yl)ethan-1-ol |
622-26-4 | 97% | 25g |
¥1240 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006720-5g |
2-(piperidin-4-yl)ethan-1-ol |
622-26-4 | 97% | 5g |
¥260 | 2024-05-22 |
2-(piperidin-4-yl)ethan-1-ol Suppliers
2-(piperidin-4-yl)ethan-1-ol Related Literature
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Antonin Cidlina,Veronika Novakova,Miroslav Miletin,Petr Zimcik Dalton Trans. 2015 44 6961
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Antonin Cidlina,Veronika Novakova,Miroslav Miletin,Petr Zimcik Dalton Trans. 2015 44 6961
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Rui-Xue Rong,Qian Sun,Cui-Lan Ma,Bin Chen,Wen-Ying Wang,Zhong-Ao Wang,Ke-Rang Wang,Zhi-Ran Cao,Xiao-Liu Li Med. Chem. Commun. 2016 7 679
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Sonja Seeberger,Roger J. Griffin,Ian R. Hardcastle,Bernard T. Golding Org. Biomol. Chem. 2007 5 132
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Qi Wang,Chunyan Li,Ying Zou,Haoxuan Wang,Tao Yi,Chunhui Huang Org. Biomol. Chem. 2012 10 6740
Additional information on 2-(piperidin-4-yl)ethan-1-ol
Introduction to 2-(piperidin-4-yl)ethan-1-ol (CAS No. 622-26-4)
2-(piperidin-4-yl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 622-26-4, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a piperidine moiety linked to an ethanol group, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The piperidine ring, a six-membered heterocyclic amine, is well-known for its role in enhancing the pharmacological properties of various bioactive molecules, making 2-(piperidin-4-yl)ethan-1-ol a valuable building block for synthetic chemists.
The structural integrity of 2-(piperidin-4-yl)ethan-1-ol contributes to its unique chemical behavior, which is pivotal in designing novel therapeutic agents. The presence of the hydroxyl group at the terminal position of the ethane chain allows for further functionalization, enabling the synthesis of more complex derivatives. These derivatives can be tailored to target specific biological pathways, making 2-(piperidin-4-yl)ethan-1-ol a cornerstone in the development of small-molecule drugs.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(piperidin-4-yl)ethan-1-ol and biological targets. These studies have highlighted its potential in modulating enzyme activity and receptor binding, which are critical for drug efficacy. For instance, researchers have explored its role in inhibiting kinases and other enzymes involved in cancer progression. The ability of 2-(piperidin-4-yl)ethan-1-ol to interact with these targets underscores its significance as a lead compound in medicinal chemistry.
The synthesis of 2-(piperidin-4-yl)ethan-1-ol involves well-established organic reactions, including nucleophilic substitution and condensation reactions. These synthetic pathways are optimized for high yield and purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications. The growing interest in this compound has led to the development of more efficient synthetic routes, further enhancing its accessibility for research purposes.
One of the most compelling aspects of 2-(piperidin-4-yl)ethan-1-ol is its role in drug discovery programs targeting neurological disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier, making them ideal candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. Recent studies have demonstrated that compounds structurally related to 2-(piperidin-4-yethyl)ethan 1 ol exhibit promising neuroprotective properties. These findings have spurred further investigation into its potential as a therapeutic agent.
The pharmaceutical industry has also leveraged 2-(piperidin 4 yl ethan 1 ol) in the development of antiviral and antibacterial agents. Its structural features allow it to interfere with viral replication and bacterial metabolic pathways, offering new avenues for combating resistant strains. Researchers are particularly interested in its ability to inhibit protease enzymes, which are essential for viral maturation and bacterial survival.
Another area where 2-(piperidin 4 yl ethan 1 ol) has shown promise is in the field of immunomodulation. Compounds containing piperidine moieties have been found to modulate immune responses by interacting with various cytokines and receptors. This capability makes them valuable in developing treatments for autoimmune diseases and allergies. The precise targeting afforded by 2-(piperidin 4 yl ethan 1 ol) could lead to more effective immunotherapies with fewer side effects.
The environmental impact of synthesizing and using 2-(piplidine 4 yl ethan 1 ol) is also a consideration in modern research. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. These initiatives align with broader sustainability goals within the chemical industry, ensuring that the production of this valuable compound is both efficient and environmentally responsible.
Future research directions for 2-(pipridine 4 yl ethanol) include exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers aim to enhance therapeutic outcomes while reducing dosages and side effects. This approach could revolutionize treatment strategies for multifaceted diseases such as cancer and chronic inflammatory conditions.
In conclusion,(pipridine 4 yl ethanol) stands as a pivotal compound in pharmaceutical research due to its structural versatility and biological activity. Its applications span across multiple therapeutic areas, from oncology to neurology, highlighting its broad utility. As scientific understanding advances,(pipridine 4 yl ethanol) will continue to play a crucial role in shaping the future of drug development.
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